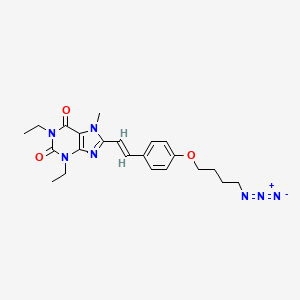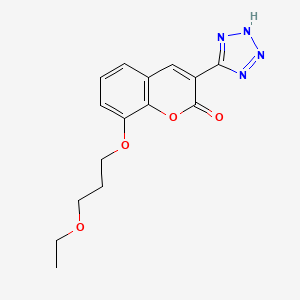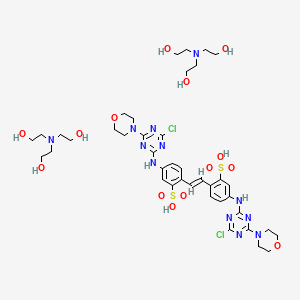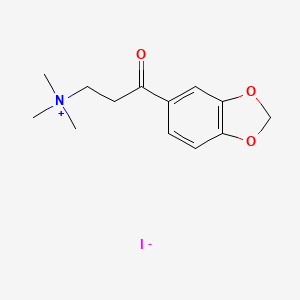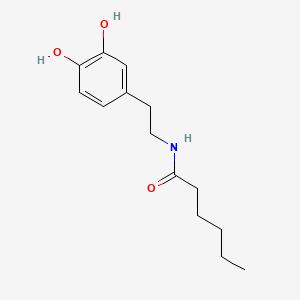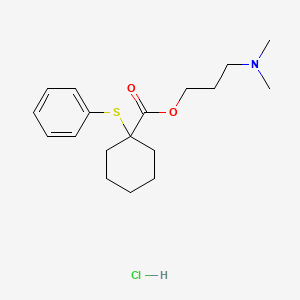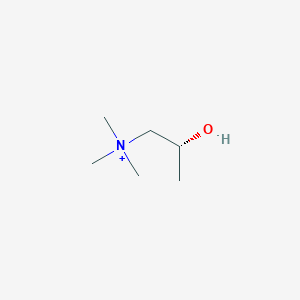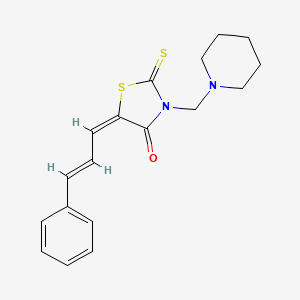
5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidinone core with phenyl, piperidinylmethyl, and thioxo groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the thiazolidinone core with a piperidinylmethyl halide.
Formation of the Phenylpropenylidene Group: This can be done through a condensation reaction between the thiazolidinone derivative and cinnamaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thioxo group, resulting in the formation of saturated derivatives.
Substitution: The phenyl and piperidinylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is likely to involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The thiazolidinone core may interact with biological macromolecules, leading to inhibition or modulation of their activity. The phenyl and piperidinylmethyl groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Phenylpropenylidene Derivatives: Compounds with similar structural motifs.
Uniqueness
5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Propiedades
Número CAS |
86650-17-1 |
|---|---|
Fórmula molecular |
C18H20N2OS2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2OS2/c21-17-16(11-7-10-15-8-3-1-4-9-15)23-18(22)20(17)14-19-12-5-2-6-13-19/h1,3-4,7-11H,2,5-6,12-14H2/b10-7+,16-11+ |
Clave InChI |
AXBDMBZRUSMZLZ-RWZRJOGJSA-N |
SMILES isomérico |
C1CCN(CC1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S |
SMILES canónico |
C1CCN(CC1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


